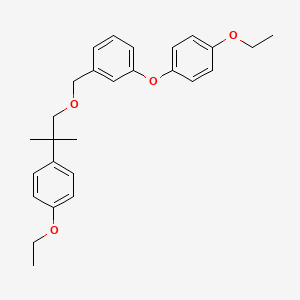
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach is the etherification of phenolic compounds with ethyl bromide under basic conditions to introduce the ethoxy groups. This is followed by a series of substitution reactions to attach the ethoxyphenyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenolic derivatives.
Scientific Research Applications
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- **Benzene, 1-(4-methoxyphenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-propoxyphenoxy)-3-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)-
- **Benzene, 1-(4-butoxyphenoxy)-3-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-
Uniqueness
Benzene, 1-(4-ethoxyphenoxy)-3-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)- is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of these groups can also affect the compound’s physical and chemical properties, making it distinct from similar compounds with different alkoxy groups.
Properties
CAS No. |
80854-03-1 |
|---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-ethoxy-4-[3-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C27H32O4/c1-5-29-23-12-10-22(11-13-23)27(3,4)20-28-19-21-8-7-9-26(18-21)31-25-16-14-24(15-17-25)30-6-2/h7-18H,5-6,19-20H2,1-4H3 |
InChI Key |
VGFVMQNWGWZIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


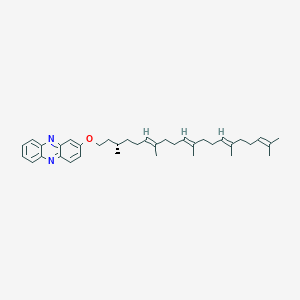


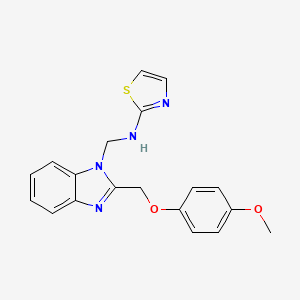
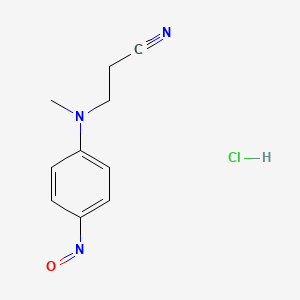

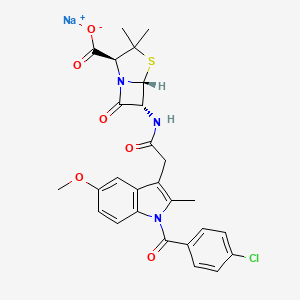
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
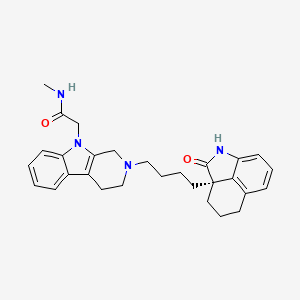
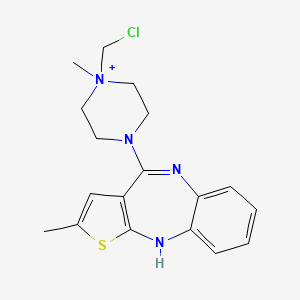

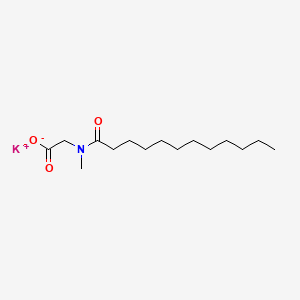

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
